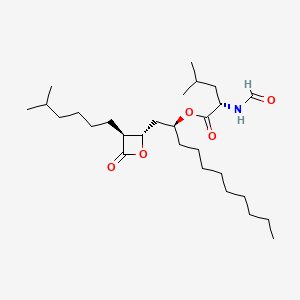
5-Methylhexyl Orlistat Decyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylhexyl Orlistat Decyl Ester is a chemical compound identified by the CAS number 1356354-21-6. It is a derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. The molecular formula of this compound is C28H51NO5, and it has a molecular weight of 481.71 g/mol . This compound is primarily used for research purposes, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexyl Orlistat Decyl Ester involves the esterification of Orlistat with 5-methylhexanol and decanol. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
5-Methylhexyl Orlistat Decyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters
科学的研究の応用
5-Methylhexyl Orlistat Decyl Ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition, particularly lipase inhibition.
Medicine: Investigated for its potential therapeutic effects in the treatment of obesity and related metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
The mechanism of action of 5-Methylhexyl Orlistat Decyl Ester is similar to that of Orlistat. It acts as a potent and selective inhibitor of gastrointestinal lipases, enzymes responsible for the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. By inhibiting these enzymes, the compound reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight loss .
類似化合物との比較
Similar Compounds
Orlistat: The parent compound, used as a lipase inhibitor for weight loss.
Tetrahydrolipstatin: Another lipase inhibitor with a similar mechanism of action.
N-Formyl-L-leucine: A related compound with similar structural features
Uniqueness
5-Methylhexyl Orlistat Decyl Ester is unique due to its specific esterification with 5-methylhexanol and decanol, which may confer distinct pharmacokinetic properties and potentially different biological activities compared to its parent compound, Orlistat .
特性
IUPAC Name |
[(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO5/c1-6-7-8-9-10-11-12-16-23(33-28(32)25(29-20-30)18-22(4)5)19-26-24(27(31)34-26)17-14-13-15-21(2)3/h20-26H,6-19H2,1-5H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUAXSAKXHBBLW-CQJMVLFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC1C(C(=O)O1)CCCCC(C)C)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCC(C)C)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858048 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356354-21-6 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

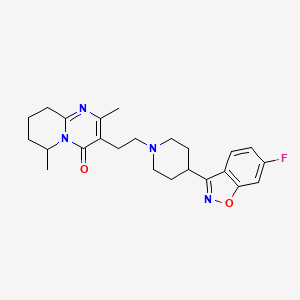
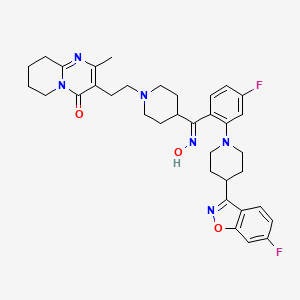
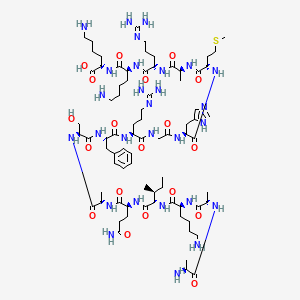

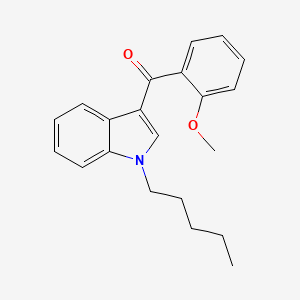
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)

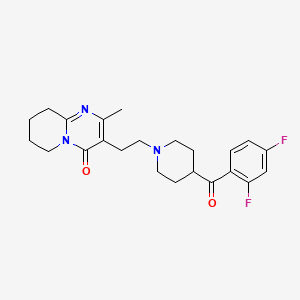
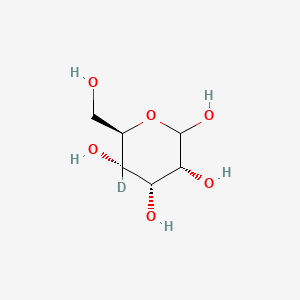
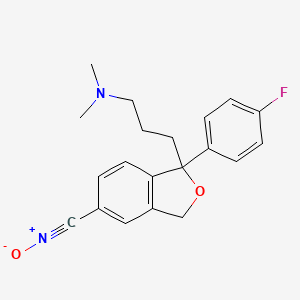
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)
